molecular formula C9H16O5S B12992079 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid

1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid

Cat. No.: B12992079
M. Wt: 236.29 g/mol
InChI Key: DTYAKZIHBAXOEK-UHFFFAOYSA-N
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Description

1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,2-Dimethyl-1,3-dioxolane-4-methanol, which can be synthesized from glycerol derivatives . This intermediate is then reacted with cyclopropane derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a variety of substituted cyclopropane compounds .

Scientific Research Applications

1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the cyclopropane ring can engage in hydrophobic interactions. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of the target compound.

    Cyclopropane-1-sulfonic acid: Shares the sulfonic acid group but lacks the dioxolane ring.

    1,3-Dioxolane-4-methanol: Similar structure but without the cyclopropane ring.

Uniqueness

1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid is unique due to its combination of a cyclopropane ring and a sulfonic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H16O5S

Molecular Weight

236.29 g/mol

IUPAC Name

1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]cyclopropane-1-sulfonic acid

InChI

InChI=1S/C9H16O5S/c1-8(2)13-6-7(14-8)5-9(3-4-9)15(10,11)12/h7H,3-6H2,1-2H3,(H,10,11,12)

InChI Key

DTYAKZIHBAXOEK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CC2(CC2)S(=O)(=O)O)C

Origin of Product

United States

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